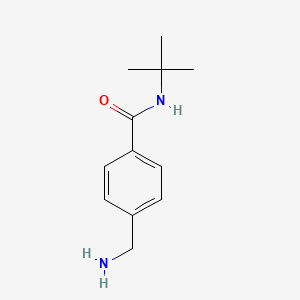
N-t-Butyl 4-(aminomethyl)benzamide
Vue d'ensemble
Description
N-t-Butyl 4-(aminomethyl)benzamide is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is a white or pale yellow solid that is stable at room temperature but may decompose at higher temperatures. This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-t-Butyl 4-(aminomethyl)benzamide can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzoic acid followed by a reaction with p-toluenesulfonyl chloride . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is eco-friendly and provides high yields.
Industrial Production Methods
In industrial settings, this compound is often produced using a one-pot amidation process. This involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is efficient and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-t-Butyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include Zn(ClO₄)₂·6H₂O, Cu(OTf)₂, and various acids and bases . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various N-tert-butyl amides, which have wide applications in organic synthesis and drug development .
Applications De Recherche Scientifique
N-t-Butyl 4-(aminomethyl)benzamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: This compound is used in the production of polymers, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-t-Butyl 4-(aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-t-Butyl 4-(aminomethyl)benzamide include:
- N-tert-Butyl-4-aminobenzamide
- N-tert-Butyl-4-aminobenzamide derivatives
- Other N-tert-butyl amides
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its stability and solubility in organic solvents make it particularly useful in various chemical and industrial applications .
Propriétés
IUPAC Name |
4-(aminomethyl)-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEATYDKMLVKYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate](/img/structure/B7806814.png)



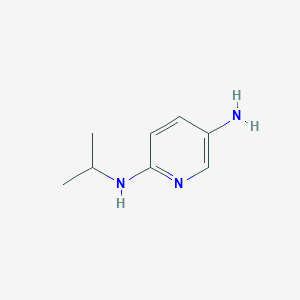
![4-[(Tert-butylamino)methyl]phenol](/img/structure/B7806860.png)


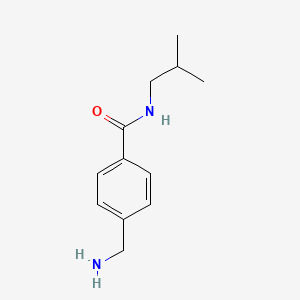
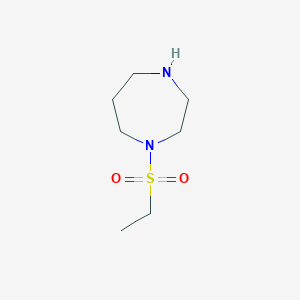
![3-[(3-Methoxybenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B7806922.png)
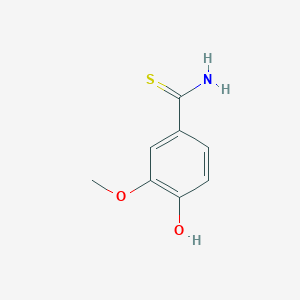

![3-[(4-Fluorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B7806938.png)
